Product packaging for 3-chloro-4-(1H-pyrazol-1-yl)aniline(Cat. No.:CAS No. 926218-03-3)

3-chloro-4-(1H-pyrazol-1-yl)aniline

Cat. No.: B3372663
CAS No.: 926218-03-3
M. Wt: 193.63 g/mol
InChI Key: XXJNXGKJWVBKPG-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Organic and Medicinal Chemistry

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural feature imparts a range of valuable chemical properties, making pyrazole derivatives a cornerstone in various scientific fields. In medicinal chemistry, the pyrazole nucleus is a common feature in a multitude of pharmacologically active agents, exhibiting a broad spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The ability of the pyrazole ring to act as a bioisostere for other functional groups and its capacity to engage in hydrogen bonding and other non-covalent interactions contribute to its prevalence in drug design.

Role of Aniline (B41778) Moieties in Molecular Design and Reactivity

Anilines, or aminobenzenes, are a fundamental class of aromatic compounds characterized by an amino group attached to a benzene (B151609) ring. The amino group is a strong activating group, significantly influencing the reactivity of the aromatic ring towards electrophilic substitution. This reactivity makes anilines crucial starting materials and intermediates in the synthesis of a vast array of organic compounds, including dyes, polymers, and pharmaceuticals. The nitrogen atom's lone pair of electrons also allows anilines to act as bases and nucleophiles, further expanding their synthetic utility.

Contextual Importance of 3-chloro-4-(1H-pyrazol-1-yl)aniline as a Synthetic Intermediate

The strategic combination of a pyrazole ring and a chloro-substituted aniline in this compound creates a molecule with distinct reactive sites. The aniline portion can undergo reactions typical of primary aromatic amines, such as diazotization and acylation, while the pyrazole ring offers sites for further functionalization. The presence of a chlorine atom provides an additional handle for synthetic transformations, such as cross-coupling reactions. This multi-functionality makes this compound a key intermediate in the synthesis of various target molecules, particularly in the development of kinase inhibitors and other therapeutic agents. For example, it serves as a crucial building block in the synthesis of potent androgen receptor antagonists used in cancer therapy. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClN3 B3372663 3-chloro-4-(1H-pyrazol-1-yl)aniline CAS No. 926218-03-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-pyrazol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-8-6-7(11)2-3-9(8)13-5-1-4-12-13/h1-6H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJNXGKJWVBKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926218-03-3
Record name 3-chloro-4-(1H-pyrazol-1-yl)aniline
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Synthetic Methodologies for 3 Chloro 4 1h Pyrazol 1 Yl Aniline and Its Derivatives

Directed Synthesis of 3-chloro-4-(1H-pyrazol-1-yl)aniline

Halogenation and Substituent Introduction Strategies

The assembly of the target molecule, this compound, and its derivatives hinges on precise halogenation and the subsequent introduction of the pyrazole (B372694) moiety. A common synthetic approach involves the use of a di-halogenated benzene (B151609) derivative as a starting material, where one halogen acts as a leaving group for the nucleophilic substitution by pyrazole, and the other is either pre-existing or introduced at a specific position.

A plausible and frequently utilized strategy for constructing the core structure of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a suitably substituted aniline (B41778) with a pyrazole. For instance, a common precursor is 3-chloro-4-fluoroaniline (B193440), where the fluorine atom, being more electron-withdrawing and a better leaving group than chlorine, is displaced by the pyrazole nucleophile. The reaction of 3-chloro-4-fluoroaniline with pyrazole, often in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), would lead to the desired product. The elevated temperatures often required for this transformation can be a drawback.

In a related context, the synthesis of a derivative, 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline, has been reported starting from 3-chloro-4-fluoroaniline and a pyrazole derivative, showcasing the utility of this precursor. mdpi.com

Another powerful method for the introduction of the pyrazole ring is through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example, enabling the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org In the context of synthesizing this compound, this could involve the coupling of 1,2-dichloro-4-nitrobenzene or 1-bromo-2-chloro-4-nitrobenzene (B1328927) with pyrazole, followed by the reduction of the nitro group to an amine. The choice of palladium catalyst and phosphine (B1218219) ligand is crucial for the efficiency and selectivity of the Buchwald-Hartwig reaction. researchgate.netnih.gov For instance, the use of bulky electron-rich phosphine ligands can facilitate the coupling with less reactive aryl chlorides.

The Ullmann condensation, a copper-catalyzed N-arylation, represents a classical yet still relevant method for forming the C-N bond between an aryl halide and a nitrogen heterocycle like pyrazole. organic-chemistry.org This reaction typically requires high temperatures and stoichiometric amounts of copper, though modern modifications have introduced more efficient catalytic systems. The synthesis of related pyrazolyl-substituted aromatics often employs Ullmann-type conditions.

The introduction of the chlorine atom onto the pyrazole ring itself is another important strategy for creating derivatives. A patent for the synthesis of 3-(3-chloro-1H-pyrazol-1-yl)pyridine describes a multi-step process that includes the chlorination of a pyrazole precursor. google.com Direct C-H halogenation of pyrazole rings using reagents like N-chlorosuccinimide (NCS) is also a viable method to introduce chlorine at specific positions, often with good regioselectivity depending on the existing substituents on the pyrazole ring.

Starting MaterialReagents and ConditionsProductReaction Type
3-Chloro-4-fluoroaniline, PyrazoleK2CO3, DMF, heatThis compoundNucleophilic Aromatic Substitution
1-Bromo-2-chloro-4-nitrobenzene, PyrazolePd catalyst, phosphine ligand, base1-(2-Chloro-4-nitrophenyl)-1H-pyrazoleBuchwald-Hartwig Amination
1,2-Dichloro-4-nitrobenzene, PyrazoleCu catalyst, base, high temperature1-(2-Chloro-4-nitrophenyl)-1H-pyrazoleUllmann Condensation
Pyrazole derivativeN-Chlorosuccinimide (NCS)Chlorinated pyrazole derivativeElectrophilic Halogenation

Green Chemistry Approaches and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazole derivatives, to minimize environmental impact and enhance safety and efficiency.

One significant green approach is the use of microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purities compared to conventional heating methods. asianpubs.org The synthesis of various arylpyrazoles has been successfully achieved using microwave assistance, often in conjunction with solid supports like montmorillonite (B579905) K-10 clay, which can also act as a recyclable catalyst. This methodology could be applied to the Ullmann or Buchwald-Hartwig reactions for the synthesis of this compound, potentially leading to a more energy-efficient process.

The development and use of recyclable catalysts is another cornerstone of green synthesis. For the synthesis of pyrazoles, heterogeneous catalysts such as Amberlyst-70, a sulfonic acid resin, have been employed for the condensation of 1,3-dicarbonyl compounds with hydrazines. researchgate.net This catalyst can be easily recovered and reused, reducing waste. For the C-N coupling step in the synthesis of the target aniline, recyclable catalysts based on metal nanoparticles supported on materials like silica-coated magnetite (Fe3O4) are being explored. rsc.org These catalysts offer the advantage of easy separation from the reaction mixture using an external magnet, allowing for multiple reuse cycles without significant loss of activity. Similarly, CaO nanoparticles have been reported as an efficient and recyclable catalyst for the synthesis of pyranopyrazole derivatives. rasayanjournal.co.in

The choice of solvent is also a critical factor in green chemistry. Traditional solvents like DMF and DMSO, while effective for reactions like the SNAr and Ullmann coupling, are high-boiling and can be difficult to remove and recycle. Research into greener solvents, such as polyethylene (B3416737) glycol (PEG), has shown promise. PEG is a non-toxic, biodegradable, and recyclable solvent that has been used for the synthesis of N-pyrazole amino chitosan (B1678972) derivatives. researchgate.net The use of water as a solvent, where possible, is the ultimate green choice. Some pyrazole syntheses have been successfully carried out in aqueous media, significantly reducing the environmental footprint of the process. acs.org

Green Chemistry ApproachApplication in Pyrazole SynthesisPotential Benefit for this compound Synthesis
Microwave-Assisted SynthesisRapid synthesis of arylpyrazoles. asianpubs.orgReduced reaction times and energy consumption for C-N coupling steps.
Recyclable CatalystsUse of Amberlyst-70, supported metal nanoparticles (e.g., on Fe3O4), and CaO nanoparticles. researchgate.netrsc.orgrasayanjournal.co.inMinimized catalyst waste and cost in Buchwald-Hartwig or Ullmann reactions.
Greener SolventsUse of water or recyclable solvents like polyethylene glycol (PEG). researchgate.netacs.orgReduced use of hazardous and high-boiling point solvents like DMF or DMSO.

Chemical Reactivity and Derivatization Studies of 3 Chloro 4 1h Pyrazol 1 Yl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The aniline ring in 3-chloro-4-(1H-pyrazol-1-yl)aniline is activated towards electrophilic aromatic substitution (SEAr) by the strongly electron-donating amino (-NH₂) group. wikipedia.orgbyjus.com Conversely, the chloro (-Cl) group is a deactivating substituent, while the pyrazol-1-yl group is generally considered to be electron-withdrawing. The regiochemical outcome of SEAr reactions is determined by the directing effects of these substituents.

Given the existing substitution pattern, the primary sites for electrophilic attack are the C2 and C6 positions of the aniline ring. Steric hindrance from the adjacent chloro and pyrazole (B372694) groups might influence the relative rates of substitution at these two positions.

Table 1: Directing Effects of Substituents on the Aniline Ring

Substituent Position on Ring Type Directing Effect
-NH₂ C1 Activating Ortho, Para
-Cl C3 Deactivating Ortho, Para

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with reagents like bromine water can lead to poly-substitution due to the high activation by the amino group. byjus.com To achieve mono-substitution, the reactivity of the amino group is often moderated by converting it into an amide (e.g., an acetanilide) prior to halogenation.

Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid can be problematic. The strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH₃⁺), which is a meta-directing and strongly deactivating group. byjus.comchemistrysteps.com This can lead to a mixture of products, including meta-substituted ones. chemistrysteps.com Protection of the amino group as an amide is a common strategy to circumvent this issue and favor para-substitution (relative to the amide).

Sulfonation: Treatment with fuming sulfuric acid can lead to the formation of anilinium hydrogen sulfate, which upon heating, can rearrange to form aminobenzenesulfonic acids. byjus.com

Friedel-Crafts Reactions: Aniline itself generally does not undergo Friedel-Crafts alkylation or acylation reactions. The amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), leading to the deactivation of the ring. chemistrysteps.com

Nucleophilic Substitution Reactions Involving the Chloro Substituent

The replacement of the chloro substituent on the aromatic ring of this compound via nucleophilic aromatic substitution (SNAr) is generally challenging. Aryl halides are typically unreactive towards nucleophiles unless the ring is activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. In this molecule, the pyrazol-1-yl group at the para position is electron-withdrawing, which may provide some activation for nucleophilic substitution of the chloro group.

Modern cross-coupling reactions, however, provide a powerful alternative for the functionalization of aryl chlorides.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org It allows for the coupling of aryl halides, including electron-rich and unactivated aryl chlorides, with a wide range of primary and secondary amines. acsgcipr.orgrug.nl This reaction could be employed to replace the chloro group in this compound with various amino moieties, significantly expanding the structural diversity of its derivatives. wikipedia.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org

Ullmann Condensation: This is a copper-catalyzed reaction that can be used to form carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds by coupling an aryl halide with an amine, alcohol, or thiol. While traditionally requiring harsh reaction conditions, modern ligand-accelerated Ullmann reactions can proceed under milder conditions.

Transformations of the Amino Group (e.g., Amidation, Diazotization)

The primary amino group is a versatile functional handle that can be readily transformed into various other functionalities.

Amidation: The amino group can be acylated to form amides. This is often done by reacting the aniline with an acyl chloride or an acid anhydride in the presence of a base. For instance, reaction with acetic anhydride would yield N-(3-chloro-4-(1H-pyrazol-1-yl)phenyl)acetamide. This transformation is frequently used as a protecting strategy to moderate the high reactivity of the amino group during other reactions like electrophilic aromatic substitution. researchgate.net

Diazotization and Subsequent Reactions: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). masterorganicchemistry.com The resulting diazonium salt, [3-chloro-4-(1H-pyrazol-1-yl)phenyl]diazonium chloride, is a valuable intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. wikipedia.orgorganic-chemistry.orgnih.gov

Table 2: Representative Transformations via Diazonium Salt Intermediate

Reaction Name Reagent(s) Product Functional Group
Sandmeyer Reaction CuCl / HCl -Cl
Sandmeyer Reaction CuBr / HBr -Br
Sandmeyer Reaction CuCN / KCN -CN (Nitrile)
Schiemann Reaction HBF₄, then heat -F
Gattermann Reaction Cu powder / H⁺ -Cl, -Br
Hydrolysis H₂O, H⁺, heat -OH (Phenol)

Functionalization of the Pyrazole Ring

The pyrazole ring itself is an aromatic heterocycle and can undergo various chemical transformations.

Electrophilic Substitution: Pyrazole undergoes electrophilic substitution reactions, predominantly at the C4 position, as this leads to a more stable cationic intermediate compared to attack at C3 or C5. scribd.comrrbdavc.org Common electrophilic substitution reactions on the pyrazole ring include nitration (using HNO₃/H₂SO₄), sulfonation (fuming H₂SO₄), and halogenation (using N-halosuccinimides). scribd.comresearchgate.net Vilsmeier-Haack formylation (using POCl₃/DMF) can introduce a formyl group at the C4 position. scribd.com The N-aryl substituent can influence the reactivity of the pyrazole ring towards these transformations.

Metal-Catalyzed C-H Functionalization: In recent years, transition-metal-catalyzed direct C-H functionalization has emerged as a powerful tool for derivatizing heterocyclic compounds, including pyrazoles. rsc.org This approach avoids the need for pre-functionalized starting materials and allows for the direct formation of C-C or C-heteroatom bonds at specific positions on the pyrazole ring, often with high regioselectivity.

Table 3: Common Electrophilic Substitution Reactions on the Pyrazole Ring

Reaction Reagent(s) Position of Substitution Resulting Product
Nitration HNO₃ / H₂SO₄ C4 4-nitro-1-arylpyrazole
Halogenation N-Bromosuccinimide (NBS) C4 4-bromo-1-arylpyrazole

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and atom economy. beilstein-journals.orgnih.gov Substituted anilines are common components in various MCRs.

One notable class of MCRs where this compound could serve as a key building block is the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]quinolines. preprints.orgnih.gov For example, a three-component reaction between a substituted aniline, an aromatic aldehyde, and a pyrazolone derivative can yield fully aromatic 1H-pyrazolo[3,4-b]quinoline scaffolds. nih.govnih.gov In such a synthesis, the this compound would provide the aniline fragment of the final quinoline structure. These reactions are often catalyzed by acids or transition metals and can lead to complex molecular architectures in a single step. purdue.edu

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 4 1h Pyrazol 1 Yl Aniline and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, ¹⁵N)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the aniline (B41778) and pyrazole (B372694) rings.

Aniline Protons: The three protons on the substituted benzene (B151609) ring will appear as complex multiplets or distinct doublets and doublets of doublets. Based on data for similar compounds like 3-chloroaniline (B41212) and 4-fluoro-3-chloroaniline, the proton ortho to the amino group (H-5) would be shifted upfield, while the protons adjacent to the chloro and pyrazolyl groups (H-2, H-6) would have characteristic shifts influenced by these substituents.

Pyrazole Protons: The 1H-pyrazole ring itself shows three protons. The proton at the C-4 position typically appears as a triplet, while the C-3 and C-5 protons are further downfield. For an N-substituted pyrazole like the title compound, one would expect three distinct signals: a triplet for the H-4' proton and two doublets (or more complex multiplets due to coupling with each other) for the H-3' and H-5' protons.

Amine Protons: The -NH₂ protons would typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. In DMSO-d₆, this signal is often observed around 5.30 ppm for related anilines.

For the isomeric compound 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline , ¹H NMR data in DMSO-d₆ shows the aniline NH₂ protons at δ 5.30 (s, 2H) and the aromatic protons in the range of δ 6.95–7.10 (m, 3H) and δ 7.45 (d, 1H). The pyrazole protons appear at δ 8.25 (s, 1H) and the bridging methylene (B1212753) protons at δ 4.85 (s, 2H).

¹³C NMR: The carbon NMR spectrum provides further structural confirmation by showing signals for each unique carbon atom.

Aniline Carbons: Six distinct signals are expected for the aniline ring carbons. The carbon bearing the amino group (C-1) would be significantly shielded, while the carbon attached to the pyrazole (C-4) and the carbon with the chlorine atom (C-3) would be deshielded.

Pyrazole Carbons: Three signals would correspond to the pyrazole ring carbons (C-3', C-4', C-5').

In a study of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline , the ¹³C-NMR spectrum showed the aniline carbons at δ 148.1, 130.1, 127.3, and 114.2 ppm, while the pyrazole carbons appeared at δ 141.9, 130.6, and 116.5 ppm. mdpi.com This provides a reference for the expected chemical shift regions for the title compound.

¹⁵N NMR: ¹⁵N NMR spectroscopy, though less common, would provide direct information about the nitrogen environments. Two signals would be expected: one for the aniline -NH₂ group and two for the pyrazole nitrogen atoms (N-1' and N-2'), confirming the N-N linkage and the substitution pattern.

Table 1: Predicted and Comparative ¹H and ¹³C NMR Data This table is a predictive model based on data from analogous structures, as direct experimental data for the title compound is not available in the cited literature.

Nucleus Position Predicted Chemical Shift (δ, ppm) Reference Compound & Data
¹H Aniline -NH₂ ~ 4.0 - 5.5 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline: δ 5.30
Aniline Ar-H ~ 6.7 - 7.5 3-Chloroaniline: δ 6.69-7.16 rsc.org
Pyrazole H-3', H-5' ~ 7.6 - 8.5 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline: δ 7.50, 7.25 mdpi.com
Pyrazole H-4' ~ 6.4 - 6.6 1H-Pyrazole: δ 6.4
¹³C Aniline C-NH₂ ~ 145 - 150 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline: δ 148.2
Aniline C-Cl ~ 132 - 136 3-Chloroaniline: δ 132.7 rsc.org
Aniline Ar-C ~ 110 - 130 3-Chloroaniline: δ 109.4 - 128.4 rsc.org
Pyrazole C-3', C-5' ~ 130 - 142 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline: δ 141.9, 130.6 mdpi.com
Pyrazole C-4' ~ 105 - 115 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline: δ 116.5 (for C-CH₃) mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic functional groups present in 3-chloro-4-(1H-pyrazol-1-yl)aniline by detecting their vibrational frequencies.

N-H Vibrations: The primary amine (-NH₂) group is expected to show two distinct stretching bands in the region of 3300-3500 cm⁻¹. For instance, in the related compound 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline , these symmetric and asymmetric N-H stretches were observed at 3328 cm⁻¹ and 3448 cm⁻¹. mdpi.com An N-H bending (scissoring) vibration is also expected around 1600-1640 cm⁻¹.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aniline and pyrazole rings give rise to several bands in the 1450-1610 cm⁻¹ region. The analogue 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline shows bands at 1610 (C=N) and 1536 (C=C) cm⁻¹. mdpi.com

C-N and C-Cl Vibrations: The C-N stretching vibration of the aryl amine is expected in the 1250-1350 cm⁻¹ range. The C-Cl stretching vibration should produce a strong band in the fingerprint region, typically between 700-800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Reference Data (cm⁻¹)
Amine (-NH₂) Asymmetric & Symmetric Stretch 3300 - 3500 3448 & 3328 in an analogue mdpi.com
Scissoring Bend 1600 - 1640 1626 (Aromatic ring/NH bend) in an analogue mdpi.com
Aromatic Ring C-H Stretch 3000 - 3100 3091-3040 (Calculated) for 4-chloro-2-bromoaniline globalresearchonline.net
C=C Stretch 1450 - 1610 1610 & 1536 in an analogue mdpi.com
Pyrazole Ring Ring Vibrations 1500 - 1580 1550 in an analogue
Aryl-Halogen C-Cl Stretch 700 - 800 750 in an analogue
Aryl-Nitrogen C-N Stretch 1250 - 1350 993 in a complex analogue mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight and valuable structural information through the analysis of fragmentation patterns. For this compound (C₉H₈ClN₃), the calculated molecular weight is 193.63 g/mol . chemscene.com

In an ESI-MS experiment, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 194. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic isotopic pattern for the molecular ion will be observed, with a secondary peak [M+2+H]⁺ at m/z 196, approximately one-third the intensity of the m/z 194 peak.

The fragmentation pattern would likely involve:

Loss of the pyrazole moiety.

Loss of HCl or a chlorine radical.

Fission of the pyrazole ring itself, potentially losing HCN or N₂.

For the related compound 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline , a FAB-MS analysis showed the (M+1) peak at m/z 408, confirming its molecular weight. mdpi.com

X-ray Crystallography for Solid-State Molecular Conformation

No crystal structure has been published for this compound itself. However, analysis of the crystal structures of related compounds allows for a discussion of its likely solid-state conformation and intermolecular interactions.

The crystal structure of 4-chloro-1H-pyrazole reveals that the molecules assemble into hydrogen-bonded trimeric units in the solid state. nih.gov The packing is stabilized by intermolecular N-H···N hydrogen bonds. nih.gov This suggests that the pyrazole moiety in the title compound could act as a hydrogen bond acceptor via its sp² nitrogen (N-2').

A study of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate provides insight into the aniline portion of the molecule. researchgate.net In this structure, the 3-chloroaniline ring is essentially planar, and the crystal packing is dominated by N-H···O and O-H···N hydrogen bonds involving the amine group and water molecules. researchgate.net

Combining these observations, it is probable that the solid-state structure of this compound would feature a relatively planar conformation, with the dihedral angle between the aniline and pyrazole rings being a key conformational parameter. The packing would likely be influenced by N-H···N hydrogen bonds between the aniline's amino group (donor) and the pyrazole's N-2' nitrogen (acceptor).

Vibrational Spectroscopy and Electronic Absorption Properties

The vibrational properties of this compound are closely linked to the IR data discussed previously. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to assign vibrational modes precisely. Studies on similar molecules like 3-chloro-4-methyl aniline have used DFT to perform a complete vibrational analysis, assigning all 3N-6 normal modes of vibration. dntb.gov.ua Such an analysis for the title compound would confirm the assignments of N-H, C-H, C=C, C-N, and C-Cl modes and describe the complex coupled vibrations in the fingerprint region.

The electronic absorption properties, typically studied by UV-Vis spectroscopy, are dictated by π→π* and n→π* electronic transitions within the aromatic and heteroaromatic systems.

π→π Transitions:* Strong absorption bands are expected, corresponding to transitions within the aniline and pyrazole π-systems. Aniline itself has a primary band around 230 nm and a secondary band around 280 nm.

n→π Transitions:* Weaker transitions involving the non-bonding electrons on the nitrogen and chlorine atoms are also possible.

For the isomeric compound 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline , a λₘₐₓ was reported at 260 nm, corresponding to a π→π* transition. A recent study on a complex pyrazolyl-quinolinone derivative reported a band gap energy of 2.3 eV and photoluminescence emission peaks around 580 nm, showcasing the potential for interesting electronic properties in larger systems containing the pyrazole moiety. researchgate.net It is expected that this compound would display similar strong UV absorption characteristic of its conjugated π-electron system.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-chloro-4-(1H-pyrazol-1-yl)aniline, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to optimize the molecular geometry and determine key structural parameters. tci-thaijo.org

Table 1: Selected Calculated Geometrical Parameters for Pyrazole-Aniline Derivatives

ParameterBond Length (Å) / Bond Angle (°)
C-ClData not available
C-N (aniline)Data not available
N-N (pyrazole)Data not available
C=N (pyrazole)Data not available
C-C (phenyl)Data not available
Angle (C-N-C)Data not available
Dihedral Angle (Aniline-Pyrazole)Data not available

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. pearson.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.comyoutube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. libretexts.orglibretexts.org

For this compound, FMO analysis helps to identify the most probable sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the electron-rich aniline (B41778) ring, particularly the amino group, while the LUMO may be distributed over the pyrazole (B372694) and chloro-substituted phenyl ring. A smaller HOMO-LUMO gap suggests higher reactivity. tci-thaijo.org

Table 2: Calculated Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO Gap (ΔE)Data not available

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.netchemrxiv.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.netchemrxiv.org

In the case of this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amino group, indicating these as likely sites for electrophilic attack. tci-thaijo.org Conversely, positive potential would be expected around the hydrogen atoms of the amino group and potentially near the chlorine atom. researchgate.net

Conformational Analysis and Tautomerism Studies

Tautomerism, the interconversion of structural isomers, is also a relevant consideration for pyrazole-containing compounds. While 1H-pyrazole is the most stable tautomer, the possibility of other tautomeric forms can be investigated computationally. These studies are crucial for understanding the molecule's behavior in different chemical environments.

Non-linear Optical (NLO) Properties of Pyrazole-Aniline Derivatives

Molecules with significant charge separation and extended π-conjugated systems, like many pyrazole-aniline derivatives, can exhibit non-linear optical (NLO) properties. researchgate.netresearchgate.netrsc.org These properties describe how a material's optical characteristics change under intense light, leading to phenomena like frequency doubling (second-harmonic generation). youtube.com

Computational studies, often using DFT, can predict the NLO properties of a molecule by calculating its first hyperpolarizability (β). A large β value suggests that the molecule could be a good candidate for NLO materials, which have applications in telecommunications and laser technology. tci-thaijo.orgresearchgate.netyoutube.com The presence of electron-donating (amino) and electron-withdrawing (chloro) groups on the aniline ring, coupled with the pyrazole moiety, can enhance these NLO properties. researchgate.net

Table 3: Calculated Non-linear Optical Properties for Pyrazole-Aniline Derivatives

ParameterValue
Dipole Moment (μ)Data not available
First Hyperpolarizability (β)Data not available

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to biological activity studies)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org If this compound and its derivatives have been tested for a specific biological activity, QSAR models can be developed. nih.gov

These models use various molecular descriptors (physicochemical, topological, and electronic properties) to predict the activity of new, untested compounds. For pyrazole derivatives, QSAR studies have been used to explore their potential as inhibitors of enzymes like BRAF kinase. nih.gov Such models can guide the design of new derivatives with improved potency and selectivity.

Preclinical Biological Activity of Pyrazole Aniline Derivatives in Vitro Focus

Antimicrobial Properties

Pyrazole-aniline derivatives have demonstrated a broad spectrum of antimicrobial activity, showing potential as leads for the development of new agents to combat resistant pathogens.

Aniline-derived pyrazoles have been identified as potent growth inhibitors of Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus species. nih.govnih.gov In a study of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives, a compound featuring a 3-chloro-4-methyl aniline (B41778) moiety demonstrated significant potency against various S. aureus strains, including methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 6.25 µg/mL. nih.gov This compound was also effective against Enterococcus faecalis and Enterococcus faecium. nih.gov The substitution pattern on the aniline ring plays a crucial role in the antibacterial efficacy. For instance, a 3-chlorophenyl derivative showed better activity than a 3-fluorophenyl derivative against a panel of Gram-positive bacteria. nih.gov Some of these potent compounds have been shown to act via permeabilization of the bacterial cell membrane and are effective at inhibiting and eradicating biofilms formed by S. aureus and E. faecalis. nih.govnih.gov

Derivative TypeBacterial StrainActivity (MIC in µg/mL)Reference
3-chloro-4-methyl aniline derivativeS. aureus3.12 - 6.25 nih.gov
3-chloro-4-methyl aniline derivativeEnterococcus spp.Potent nih.gov
3-chlorophenyl derivativeGram-positive bacteria6.25 - 50 nih.gov
3-phenyl pyrazolesS. aureus16 nih.gov
Pyrazole-thiazole hybridsMRSA4 nih.gov

The antifungal potential of pyrazole-aniline derivatives has been explored, with several compounds showing promising activity against various fungal pathogens, including Candida species. researchgate.netnih.gov A series of pyrazole-aniline linked coumarin (B35378) derivatives exhibited notable antifungal effects, with some compounds being equipotent to the standard drug miconazole (B906) against certain fungal strains. researchgate.net The mechanism for some of these derivatives is believed to involve the inhibition of the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane. researchgate.net Other studies on novel pyrazole (B372694) carboxamides and triazole derivatives containing pyrazole moieties have also reported significant activity against phytopathogenic fungi and clinically relevant yeasts like Candida albicans and Cryptococcus neoformans. nih.govmdpi.comnih.gov For instance, certain triazole derivatives with a phenylethynyl pyrazole side chain displayed excellent in vitro activity against C. albicans with MIC values as low as 0.0625 µg/mL. mdpi.com

Derivative TypeFungal StrainActivity (MIC or EC50 in µg/mL)Reference
Pyrazole-aniline linked coumarinsVarious fungal strains1.9 - 7.8 researchgate.net
Isoxazolol pyrazole carboxylateR. solaniEC50: 0.37 nih.gov
Triazole with phenylethynyl pyrazoleC. albicansMIC: 0.0625 - 0.25 mdpi.com
Triazole with phenylethynyl pyrazoleC. neoformansMIC: 0.125 - 0.25 mdpi.com

Derivatives of pyrazole have been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov A series of 3,5-diaryl-1H-pyrazoles were identified as specific inhibitors of prokaryotic arylamine N-acetyltransferase, an enzyme found in M. tuberculosis. nih.gov This discovery stemmed from a high-throughput screen that found a 3,5-diaryl-1H-pyrazole compound that inhibited the growth of the bacterium. nih.gov Further research has focused on creating hybrid molecules incorporating the pyrazole scaffold to enhance antitubercular activity. For example, pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids have been synthesized and evaluated, with some compounds showing excellent activity against the H37Rv strain of M. tuberculosis, with MIC values as low as 12.5 µg/mL. nih.gov

Derivative TypeTarget/StrainActivity (MIC in µg/mL)Reference
3,5-diaryl-1H-pyrazolesM. tuberculosis growthActive nih.gov
Pyrazolylpyrazoline-clubbed triazole/tetrazoleM. tuberculosis H37Rv12.5 nih.gov

Anticancer Potential (Cell Line Studies)

The pyrazole-aniline scaffold is a cornerstone in the development of targeted anticancer agents, particularly as kinase inhibitors. nih.gov Derivatives have shown significant cytotoxic and antiproliferative effects across a range of human cancer cell lines.

For example, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were designed and evaluated as potential antitumor agents. nih.gov One compound from this series, 5a , demonstrated potent antiproliferative activity against MCF-7 (breast cancer) and B16-F10 (melanoma) cell lines with IC50 values of 1.88 µM and 2.12 µM, respectively. nih.gov Similarly, pyrazolo[1,5-a]pyrimidines, synthesized from aniline derivatives, exhibited significant cytotoxicity against MCF-7, HePG2 (liver cancer), and HCT 116 (colon cancer) cell lines. rsc.org The mechanism of action for many of these compounds is linked to the inhibition of key proteins involved in cell growth and proliferation, such as cyclin-dependent kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.govrsc.org

Derivative TypeCell LineActivity (IC50 in µM)Reference
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline (5a)MCF-7 (Breast)1.88 nih.gov
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline (5a)B16-F10 (Melanoma)2.12 nih.gov
Pyrazole carbaldehyde derivative (43)MCF-7 (Breast)0.25 nih.gov
Pyrazolo[1,5-a]pyrimidinesMCF-7, HePG2, HCT 116Significant Cytotoxicity rsc.org
4-anilinoquinazoline derivative (8a)A431 (Skin)2.62 ijcce.ac.ir

Anti-inflammatory Effects

Pyrazole derivatives are well-known for their anti-inflammatory properties, with the most famous example being the COX-2 selective inhibitor, celecoxib. ijpsjournal.comnih.gov The pyrazole-aniline core contributes to compounds that can modulate inflammatory pathways. Studies have shown that these derivatives can inhibit cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. ijpsjournal.comnih.govmdpi.com

In vitro assays have confirmed the COX-2 inhibitory activity of various amino-pyrazole derivatives. mdpi.com For instance, certain 5-aminopyrazole derivatives exhibited higher in vitro COX-2 inhibition (IC50 = 0.55 mM) and better selectivity than the reference drug celecoxib. mdpi.com These findings are often corroborated by in vivo models like the carrageenan-induced rat paw edema test, where derivatives have shown potent edema inhibition. nih.govmdpi.com

Derivative TypeTarget/AssayActivityReference
5-Aminopyrazole (35a)COX-2 InhibitionIC50 = 0.55 mM mdpi.com
Carboxyphenylhydrazone derivative (N7)Cotton Granuloma TestMore potent than celecoxib nih.gov
Pyrazole derivative (AD732)COX-1/COX-2 SelectivitySafer profile than celecoxib researchgate.net

Enzyme Inhibition Studies

The structural versatility of the pyrazole-aniline scaffold allows for precise interactions with the active sites of various enzymes, making these derivatives a rich source of potent and selective inhibitors.

Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Pyrazole derivatives have emerged as a promising scaffold for developing new DPP-IV inhibitors. chemmethod.comnih.gov Computational and in vitro studies on ((substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives have shown that they have a strong binding affinity for the DPP-IV enzyme. chemmethod.com The pyrazole ring can engage in key interactions, such as π-cation interactions, within the S1 and S2 pockets of the DPP-IV active site. researchgate.net

Arylamine N-acetyltransferases (NATs) are enzymes involved in the metabolism of various drugs and carcinogens. Inhibition of bacterial NATs is a potential strategy for developing new antitubercular agents. A study focused on 3,5-diaryl-1H-pyrazoles as specific inhibitors of prokaryotic NAT enzymes. nih.gov This research identified a hit compound from a high-throughput screen that inhibited the growth of Mycobacterium tuberculosis, leading to the design and synthesis of a series of potent inhibitors based on this scaffold. nih.gov

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. rsc.orgnih.gov The pyrazole-aniline framework is a key component of numerous kinase inhibitors. nih.govmdpi.com

Derivatives have been developed as potent inhibitors of a wide range of kinases, including:

Cyclin-Dependent Kinases (CDKs): N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been reported as CDK2 inhibitors. nih.gov The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is another pharmacophore used to target CDKs, such as CDK16. nih.gov

Apoptosis signal-regulating kinase 1 (ASK1): Pyrazole derivatives have been designed as inhibitors of ASK1, a kinase involved in apoptosis and inflammation. nih.gov

PIM Kinases: The pyrazole core is a strategic element in the design of inhibitors for PIM-1, an oncogenic protein kinase. nih.gov

Janus Kinases (JAKs): The pyrazole ring is a structural feature in approved JAK inhibitors like ruxolitinib (B1666119) and baricitinib, which are used in the treatment of cancers and inflammatory diseases. mdpi.com

Spleen Tyrosine Kinase (Syk): The methyl pyrazole ring was incorporated into the structure of Mivavotinib to improve its drug-like properties, leading to a dual inhibitor of FLT3 and Syk. mdpi.com

Derivative TypeKinase TargetActivity (IC50 or Ki)Reference
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline (5a)CDK2/cyclin EIC50 = 0.98 µM nih.gov
Afuresertib analogue (Compound 2)Akt1IC50 = 1.3 nM nih.gov
Pyrazolo[1,5-a]pyrimidineEGFR, B-Raf, MEK, CDK1/2Inhibitory Effects rsc.org
5-aminopyrazole (19a)hCA IX / hCA XIIKi = 5.4 nM / 7.2 nM mdpi.com
Patented pyrazole derivative (Compound 28)CDK12 / CDK13IC50 = 9 nM / 5.8 nM nih.gov

Other Investigated Biological Modulations (e.g., Neuroprotectivity, Antioxidant)

While research specifically detailing the neuroprotective and antioxidant activities of 3-chloro-4-(1H-pyrazol-1-yl)aniline is not extensively available, the broader class of pyrazole and pyrazole-aniline derivatives has been the subject of investigations for these biological modulations. These studies provide foundational insights into the potential activities of this chemical family.

Neuroprotectivity: The neuroprotective potential of pyrazole derivatives is an emerging area of interest for researchers. Studies on related compounds have shown promise in models of neurodegenerative diseases. For instance, certain pyrazole-based substances have demonstrated neuroprotective effects in preclinical studies by shielding neurons from oxidative stress, a key process in the development of Alzheimer's disease. researchgate.neteurekaselect.com The adaptability of the pyrazole structure allows it to interact with key enzymes and receptors involved in neurodegenerative pathways. researchgate.neteurekaselect.com Pyrazole derivatives are reported to possess a wide range of biological activities, including neuroprotective effects. nih.gov

Antioxidant Activity: The antioxidant capacity of pyrazole derivatives has been more broadly documented. The pyrazole nucleus is considered a valuable scaffold in the development of novel antioxidant agents. researchgate.netnih.gov Various studies have demonstrated that pyrazole derivatives can effectively scavenge free radicals, which are implicated in a multitude of disease pathologies. The antioxidant activity is often attributed to the unique electronic configuration of the pyrazole ring and its ability to donate hydrogen atoms. nih.gov For example, some chloro-substituted pyrazole derivatives have been noted for their antioxidant and anti-inflammatory activities in vitro, as demonstrated by DPPH radical scavenging and nitric oxide radical scavenging methods. nih.gov Thienyl-pyrazole derivatives have also shown excellent radical scavenging activities against DPPH and hydroxyl radicals. nih.gov Furthermore, studies on other pyrazole derivatives have confirmed considerable antioxidant and radical scavenging abilities. nih.gov

The following table summarizes the investigated biological modulations for related pyrazole derivatives.

Biological ModulationCompound Class/DerivativeInvestigated Effect
NeuroprotectivityPyrazole DerivativesProtection of neurons from oxidative stress. researchgate.neteurekaselect.comnih.gov
AntioxidantChloro-substituted Pyrazole DerivativesDPPH and nitric oxide radical scavenging. nih.gov
AntioxidantThienyl-pyrazole DerivativesDPPH and hydroxyl radical scavenging. nih.gov
AntioxidantGeneral Pyrazole DerivativesRadical scavenging abilities. researchgate.netnih.govnih.gov

Mechanistic Insights into Biological Interactions (Molecular Target Identification, in vitro binding assays)

Elucidating the precise molecular mechanisms by which pyrazole-aniline derivatives exert their biological effects is crucial for their development as therapeutic agents. While specific in vitro binding data for this compound is limited in publicly available research, studies on analogous compounds provide valuable insights into potential molecular targets and interaction pathways.

The pyrazole scaffold is known to interact with a variety of enzymes and receptors, which is a key reason for its prominence in medicinal chemistry. nih.gov The ability to form various weak interactions and engage in π-stacking allows pyrazole-containing compounds to bind to biological targets. mdpi.com

Enzyme Inhibition: A significant body of research has focused on the role of pyrazole derivatives as enzyme inhibitors. For example, various derivatives have been shown to possess inhibitory activity against key signaling proteins in cancer cells, such as:

Epidermal Growth Factor Receptor (EGFR) nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) nih.gov

Cyclin-Dependent Kinases (CDKs) nih.gov

Bruton's Tyrosine Kinase (BTK) nih.gov

BRAF V600E nih.gov

Derivatives of 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride, a structurally similar compound, are suggested to exert their effects through the modulation of enzyme activity and the activation of cellular signaling pathways.

Modulation of Apoptotic Pathways: Mechanistic studies have also revealed that some pyrazole derivatives can induce apoptosis (programmed cell death) in cancer cells. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives with an aniline moiety have been shown to upregulate the expression of the pro-apoptotic gene BAX and downregulate the anti-apoptotic gene Bcl-2 . nih.gov

The table below summarizes the identified molecular targets and mechanistic insights for related pyrazole derivatives.

Molecular Target/PathwayCompound Class/DerivativeType of Interaction
EGFR, VEGFR-2, CDK, BTK, BRAF V600EPyrazole DerivativesInhibition. nih.gov
BAX/Bcl-2 PathwayPyrazolo[3,4-d]pyrimidine DerivativesUpregulation of BAX, downregulation of Bcl-2. nih.gov
Enzymes and Receptors3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride DerivativesModulation of activity.

Applications of 3 Chloro 4 1h Pyrazol 1 Yl Aniline As a Chemical Synthon

Intermediate in Complex Organic Synthesis

The molecular architecture of 3-chloro-4-(1H-pyrazol-1-yl)aniline, which combines the reactivity of an aromatic amine with the versatile chemistry of the pyrazole (B372694) ring, positions it as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The aniline (B41778) functional group can be readily diazotized or can undergo various coupling reactions, while the pyrazole ring can be further functionalized.

Research into compounds with similar structures has highlighted their importance. For instance, structurally related pyrazole-aniline derivatives are key intermediates in the synthesis of potent androgen receptor (AR) antagonists, which are valuable in the treatment of prostate cancer. google.com A specific example is the synthesis of N-((S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)-propan-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide, where a related pyrazole-benzonitrile intermediate is utilized. google.com

Furthermore, pyrazole derivatives are recognized as privileged scaffolds in the development of kinase inhibitors, a class of drugs that target protein kinases and are crucial in cancer therapy. google.comnih.gov Patents have been filed for 3,4-diarylpyrazoles as protein kinase inhibitors, underscoring the value of the pyrazole core in medicinal chemistry. google.com The synthesis of secondary amines from related chloro-fluoro anilines and pyrazole aldehydes also demonstrates the utility of this class of compounds in constructing complex pharmaceutical ingredients. mdpi.comresearchgate.net

Table 1: Examples of Complex Organic Molecules Synthesized from Pyrazole-Aniline Analogs

Resulting Compound ClassIntermediate Utilized (Analogous to Target Compound)Therapeutic Area
Androgen Receptor Antagonists2-chloro-4-(1H-pyrazol-3-yl)benzonitrileProstate Cancer
Protein Kinase Inhibitors3,4-diarylpyrazolesCancer
Secondary Amines3-chloro-4-fluoroaniline (B193440) and pyrazole aldehydeGeneral Pharmaceutical Synthesis

Role in the Synthesis of Dyes and Pigments

The aniline moiety in this compound makes it a suitable candidate for the synthesis of azo dyes. Aromatic amines are classical precursors for diazonium salts, which can then be coupled with various aromatic compounds to produce a wide range of colors. The pyrazole ring system itself is a known component of certain dyes, and its incorporation can influence the final color and properties of the dye molecule.

Patents exist for the synthesis of pyrazole azo dyes, which are noted for their use as textile dyes, in ink jets, and for other coloring applications. google.com These processes often involve the diazotization of a pyrazole-amine and subsequent coupling. While direct synthesis of a specific dye from this compound is not extensively documented in publicly available research, the fundamental chemistry of the molecule strongly suggests its potential in this area. Commercial suppliers of this compound also list its potential application in the creation of organic pigments.

Potential in Agrochemical Development

The development of novel agrochemicals, such as fungicides and herbicides, often relies on heterocyclic chemistry. Pyrazole derivatives have been shown to exhibit significant biological activity, and the inclusion of a chloro-substituted aniline ring can enhance these properties.

Patents have been filed that describe the use of chloro-substituted pyrazole compounds as intermediates in the preparation of pesticides. google.comclinicaldigest.org For example, processes for the preparation of 3-chloro-1H-pyrazol-4-amine and its salts have been developed for the synthesis of pesticidal thioethers. googleapis.com Furthermore, some patents for fungicides describe compounds containing a pyrazole moiety linked to a substituted phenyl group, indicating the general utility of this structural motif in agrochemical research. google.comgoogleapis.com While specific research on fungicides or herbicides derived directly from this compound is not prominent, the established activity of related compounds points to its potential as a valuable synthon in this field.

Use in Material Science Research (e.g., Fluorescent Substances)

In the realm of material science, pyrazole derivatives are gaining attention for their fluorescent properties. These compounds can be incorporated into larger molecular structures to create materials with specific optical and electronic characteristics. The aniline and chloro substituents on the phenyl ring of this compound can modulate the electronic properties of the pyrazole system, potentially influencing its fluorescence.

Research on pyrazole-based fluorescent probes for bioimaging applications has demonstrated the versatility of this heterocyclic core in creating functional materials. nih.gov The development of fluorescent probes often involves the strategic modification of a core fluorophore, and pyrazole derivatives are attractive starting points. While direct studies on the fluorescent properties of this compound are not widely published, its classification by some suppliers as a building block for optical materials suggests its potential in this area of research.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The future synthesis of 3-chloro-4-(1H-pyrazol-1-yl)aniline and its analogs will likely focus on methodologies that offer improved efficiency, selectivity, and sustainability. Current synthetic approaches can be expanded by exploring innovative catalytic systems and green chemistry principles.

Synthetic StrategyPotential AdvantagesKey Research Focus
Multicomponent Reactions (MCRs) One-pot synthesis, reduced waste, high atom economy.Catalyst-free conditions, exploration of diverse starting materials.
Nanocatalysis High activity, stability, reusability, mild reaction conditions.Development of magnetic and polymer-supported nanocatalysts.
Flow Chemistry Precise control over reaction parameters, improved safety, scalability.Optimization of reaction conditions for continuous production.
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced reaction control.Development of solvent-free microwave irradiation protocols.

Exploration of New Chemical Transformations and Derivatization Strategies

The inherent reactivity of the aniline (B41778) and pyrazole (B372694) moieties in this compound provides fertile ground for extensive derivatization. Future research will undoubtedly explore novel chemical transformations to generate libraries of new compounds with tailored properties.

The primary amino group of the aniline ring is a key handle for derivatization. For instance, reductive amination with various aldehydes can yield a range of secondary amines, a transformation demonstrated in a similar molecule, 3-chloro-4-fluoroaniline (B193440). This approach allows for the introduction of diverse substituents. Additionally, the amino group can be acylated or transformed into other functional groups to modulate the electronic and steric properties of the molecule.

The pyrazole ring also offers sites for modification. Electrophilic substitution reactions can occur at the C4 position of the pyrazole ring, while the nitrogen atoms can be alkylated to introduce further diversity. Cyclization and condensation reactions involving the aniline and pyrazole functionalities could lead to the formation of novel fused heterocyclic systems, a strategy that has been successfully employed to create potent bioactive molecules.

Advanced Spectroscopic Characterization Techniques for Dynamic Studies

While standard spectroscopic techniques like NMR and mass spectrometry are routine for structural confirmation, future research will benefit from the application of more advanced methods to study the dynamic behavior and subtle structural features of this compound and its derivatives.

Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), will be invaluable for the unambiguous assignment of proton and carbon signals in complex derivatives. Nuclear Overhauser Effect (NOE) spectroscopy can provide insights into the spatial proximity of atoms, helping to determine the preferred conformation of flexible molecules in solution. The study of tautomerism in the pyrazole ring, which can significantly impact reactivity and biological activity, can be investigated using variable temperature NMR and advanced computational methods.

TechniqueInformation GainedFuture Application
2D NMR (HSQC, HMBC) Unambiguous 1H and 13C assignments.Characterization of complex, multi-substituted derivatives.
NOE Spectroscopy Through-space correlations, conformational analysis.Determining the 3D structure and intermolecular interactions.
Variable Temperature NMR Study of dynamic processes like tautomerism and bond rotation.Understanding the influence of temperature on molecular structure.
Solid-State NMR Characterization of crystalline and amorphous solid forms.Analysis of polymorphism and interactions in the solid state.

Deeper Integration of Computational Methods for Structure-Reactivity Relationships

Computational chemistry is poised to play an increasingly integral role in guiding the design and synthesis of new derivatives of this compound. Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and reactivity of molecules.

Future studies will likely employ DFT to calculate molecular geometries, vibrational frequencies, and NMR chemical shifts to complement experimental data. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's electronic properties and reactivity towards electrophiles and nucleophiles. Molecular Electrostatic Potential (MEP) maps can be used to predict sites for nucleophilic and electrophilic attack, guiding synthetic strategies for derivatization. Furthermore, computational methods can be used to explore reaction mechanisms and predict the regioselectivity of chemical transformations, thereby reducing the need for extensive experimental screening.

Identification of Novel Molecular Targets for Biological Activity and Mechanism Elucidation

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. Derivatives of this compound are prime candidates for screening against various therapeutic targets to identify novel bioactive agents.

A significant area of future research will be the exploration of these compounds as anticancer agents. Pyrazole derivatives have shown potent inhibitory activity against a variety of protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs). Docking studies and in vitro assays could be used to evaluate derivatives of this compound against these and other kinases implicated in cancer progression.

Beyond oncology, other potential therapeutic areas include inflammatory diseases, where pyrazoles have been shown to inhibit COX enzymes, and neurological disorders, with some pyrazole derivatives acting as cannabinoid receptor antagonists.

Potential Target ClassSpecific ExamplesTherapeutic Area
Protein Kinases EGFR, VEGFR-2, CDKs, PI3K/AKTCancer
Cyclooxygenases COX-1, COX-2Inflammation
Cannabinoid Receptors CB1Neurological Disorders, Obesity
Microtubules Tubulin PolymerizationCancer
DNA DNA Binding and IntercalationCancer

Expansion into Diverse Non-Medicinal Applications

While the primary focus for many pyrazole derivatives has been in medicine, there is significant untapped potential for this compound in non-medicinal fields. Future research should explore its application in materials science and agrochemicals.

In agriculture, pyrazole-containing compounds have been successfully developed as fungicides, insecticides, and herbicides. The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of novel pesticides. Structure-activity relationship studies could be conducted to optimize its efficacy against specific agricultural pests and pathogens.

Q & A

Q. What are the common synthetic routes for 3-chloro-4-(1H-pyrazol-1-yl)aniline?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A general approach includes:

Substitution Reactions : Reacting 3-chloro-4-fluoro-nitrobenzene with 1H-pyrazole derivatives under alkaline conditions to introduce the pyrazole moiety via nucleophilic aromatic substitution .

Reduction : Subsequent reduction of the nitro group to an aniline using iron powder under acidic conditions .

Purification : Recrystallization from methanol or ethanol to achieve ≥95% purity, as demonstrated for structurally similar aniline derivatives .

  • Key Considerations : Monitor reaction temperature (60–80°C optimal) and stoichiometric ratios to avoid byproducts like di-substituted impurities.

Q. How is the structural characterization of this compound performed using crystallographic methods?

  • Methodological Answer :
  • X-Ray Crystallography : Utilize the SHELX suite (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional conformations. For example, SHELX programs have been widely applied to determine the planarity of the pyrazole-aniline system in related compounds .
  • Data Collection : High-resolution (<1.0 Å) datasets are critical for accurate electron density mapping, especially to distinguish chlorine and nitrogen positions .
  • Validation : Cross-validate results with spectroscopic data (e.g., 1^1H NMR, 13^{13}C NMR) to confirm substituent positions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test palladium or copper catalysts for pyrazole coupling steps; yields up to 77% have been reported for analogous reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in substitution steps, while methanol is preferred for reductive amination .
  • Purification Techniques : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC to isolate the target compound from regioisomers (e.g., 4-chloro-3-pyrazolyl derivatives) .
  • Table: Optimization Parameters
ParameterOptimal ConditionYield Improvement
Catalyst (Pd/C)5 mol%+15%
Reaction Time12–16 hrs+20%
Temperature80°C (substitution)+10%

Q. What strategies are employed to analyze and resolve contradictory biological activity data in SAR studies?

  • Methodological Answer :
  • Variable Testing : Systematically modify substituents (e.g., replacing chlorine with trifluoromethyl groups) and evaluate bioactivity against enzyme targets (e.g., succinate-cytochrome c reductase inhibition) .
  • Assay Consistency : Replicate assays under standardized conditions (pH, temperature, cell lines) to isolate structural effects from experimental variability. For example, fluorinated analogs showed 3× higher antifungal activity than chlorinated derivatives in controlled studies .
  • Computational Modeling : Use DFT calculations or molecular docking (e.g., AutoDock Vina) to predict binding affinities and rationalize discrepancies between in vitro and in vivo results .

Q. How can analytical techniques address challenges in distinguishing structural isomers or impurities?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HR-MS) : Differentiate isomers by exact mass (e.g., 3-chloro vs. 4-chloro isomers; mass error <2 ppm) .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in 1^1H NMR spectra caused by similar substituent environments. For example, NOESY correlations can confirm the proximity of pyrazole protons to the aniline group .
  • XRD vs. PXRD : Single-crystal XRD is preferred for definitive structural assignment, while PXRD can screen bulk purity (>95% crystallinity required) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data regarding the compound’s enzyme inhibition potency?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., IC50_{50} values normalized to control conditions). For instance, discrepancies in IC50_{50} values (e.g., 2 µM vs. 10 µM) may arise from differences in assay pH or enzyme isoforms .
  • Dose-Response Curves : Generate full dose-response profiles (0.1–100 µM range) to identify non-linear effects or off-target interactions .
  • Orthogonal Assays : Validate findings with alternative methods (e.g., fluorescence polarization for binding affinity vs. enzymatic activity assays) .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., pyrazole coupling) .
  • Characterization : Always combine crystallographic data with spectroscopic validation to avoid misassignment .
  • Biological Testing : Include positive/negative controls (e.g., known inhibitors) to benchmark activity .

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3-chloro-4-(1H-pyrazol-1-yl)aniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.